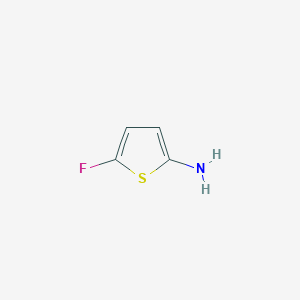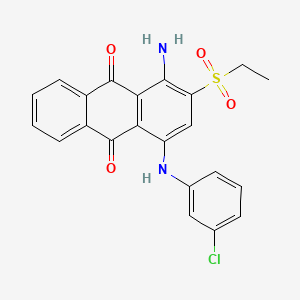
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone typically involves multiple steps:
Nitration: Introduction of nitro groups to the anthraquinone core.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of the 3-chlorophenyl group through nucleophilic aromatic substitution.
Sulfonation: Introduction of the ethylsulphonyl group.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or hydroquinones.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-((3-bromophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-fluorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
- 1-Amino-4-((3-methylphenyl)amino)-2-(ethylsulphonyl)anthraquinone
Uniqueness
1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties, such as increased stability or enhanced biological activity compared to its analogs.
Propriétés
Numéro CAS |
28252-15-5 |
|---|---|
Formule moléculaire |
C22H17ClN2O4S |
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-amino-4-(3-chloroanilino)-2-ethylsulfonylanthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-30(28,29)17-11-16(25-13-7-5-6-12(23)10-13)18-19(20(17)24)22(27)15-9-4-3-8-14(15)21(18)26/h3-11,25H,2,24H2,1H3 |
Clé InChI |
YXIFYSPDGDPJEM-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C2=C(C(=C1)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



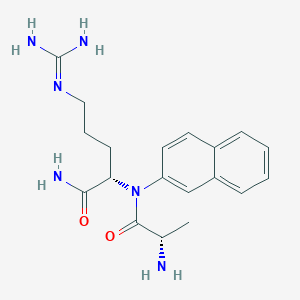
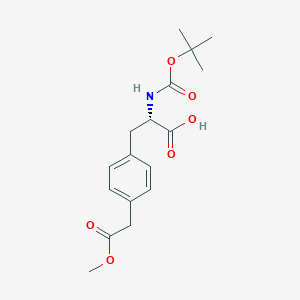
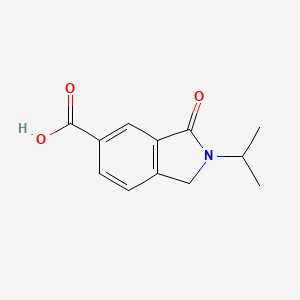
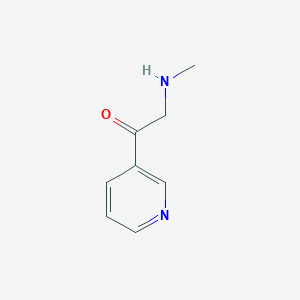
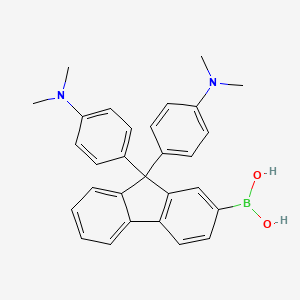
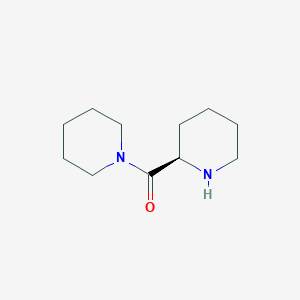

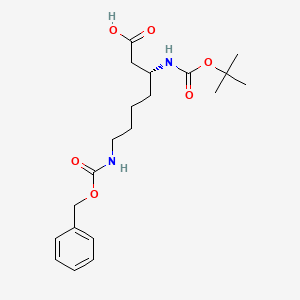
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
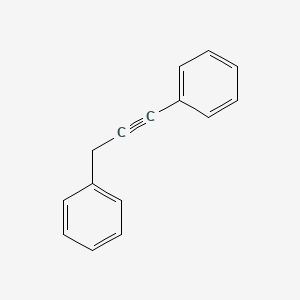
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
